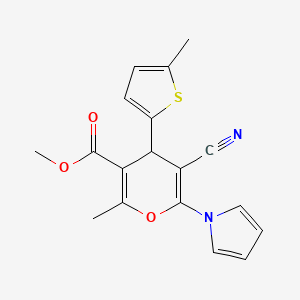
methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound featuring a pyran ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Functional Group Introduction:
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrrol rings can be oxidized under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyrrol rings.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate: Lacks the methyl group on the thiophene ring.
Methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate: Similar structure but with different substituents on the pyran ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-pyrrol-1-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H16N2O3S/c1-11-6-7-14(24-11)16-13(10-19)17(20-8-4-5-9-20)23-12(2)15(16)18(21)22-3/h4-9,16H,1-3H3 |
InChI Key |
JGMOZSDYLFJFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N3C=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















